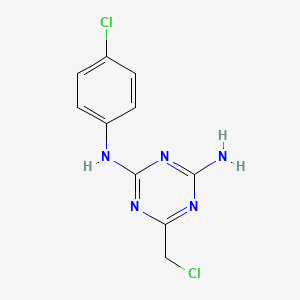

6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

描述

6-(Chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a chloromethyl group at the 6-position and a 4-chlorophenyl substituent at the N2-position. Its molecular formula is C10H9Cl2N5, with a molecular weight of 270.12 g/mol. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, as evidenced by its role in synthesizing dual-acting FFAR1/FFAR4 modulators via nucleophilic substitution reactions .

属性

IUPAC Name |

6-(chloromethyl)-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N5/c11-5-8-15-9(13)17-10(16-8)14-7-3-1-6(12)2-4-7/h1-4H,5H2,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWDHFHKAFSOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275128 | |

| Record name | 6-(Chloromethyl)-N~2~-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30355-61-4 | |

| Record name | 6-(Chloromethyl)-N~2~-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution with Trichloromethyltriazines

A study by Mijin et al. explored the reactivity of trichloromethyl-1,3,5-triazines with arylamines. For instance, 2,4,6-tris(trichloromethyl)-1,3,5-triazine reacts with 4-chloroaniline in the presence of triethylamine (Et₃N) to form N-(4-chlorophenyl)-substituted triazines. While this method has not been explicitly applied to the target compound, it highlights the feasibility of using trichloromethyl intermediates for chloromethyl group introduction.

Reaction Parameters:

- Reagents: Trichloromethyltriazine, 4-chloroaniline, triethylamine

- Temperature: 20–230°C (variable based on column type in gas chromatography studies).

Critical Analysis of Synthetic Routes

Conventional Two-Step Method

Strengths:

- Utilizes inexpensive reagents (HCl, NaOCH₃).

- Ambient temperature conditions in the final step reduce energy costs.

Limitations:

Microwave and Trichloromethyl-Based Methods

Opportunities:

- Microwave methods could cut synthesis time by >90%.

- Trichloromethyl intermediates offer a alternative pathway for chloromethylation.

Challenges:

- Microwave protocols require specialized equipment.

- Trichloromethyltriazines are highly reactive, posing safety risks.

Data Tables and Comparative Analysis

Table 1: Reaction Conditions for Two-Step Synthesis

| Step | Reagents | Solvent | Temperature | Time | Key Intermediate |

|---|---|---|---|---|---|

| 1 | HCl, 4-chloroaniline | Water | Reflux | 3–6 hrs | Triazine precursor |

| 2 | NaOCH₃, methanol | Methanol | 20°C | 48 hrs | Final product |

Table 2: Comparison of Synthesis Methods

*Reported for analogous triazines.

化学反应分析

Types of Reactions

6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazine ring or the substituents.

Condensation Reactions: The triazine ring can participate in condensation reactions with other compounds to form larger, more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted triazine derivatives, while oxidation or reduction can lead to changes in the functional groups attached to the triazine ring.

科学研究应用

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that triazine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For example, studies have shown that similar triazine compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The chloromethyl group enhances reactivity, allowing for modifications that can increase efficacy against specific cancer types .

1.2 Antimicrobial Properties

Triazine derivatives have been evaluated for their antimicrobial activity. The presence of the chlorophenyl group in the structure contributes to their effectiveness against a range of bacteria and fungi. Laboratory tests have demonstrated that these compounds can inhibit the growth of pathogenic microorganisms, making them candidates for developing new antibiotics or antifungal agents .

Agrochemical Applications

2.1 Herbicide Development

The compound's structure is akin to well-known herbicides like atrazine, which is widely used in agriculture. Research has focused on modifying the triazine ring to enhance herbicidal properties while reducing environmental impact. Studies suggest that derivatives of this compound can be effective in controlling weed species resistant to conventional herbicides .

2.2 Insecticide Formulations

In addition to herbicides, the compound has potential applications in developing insecticides. Its ability to interfere with insect hormonal systems makes it a candidate for creating safer and more effective pest control solutions .

Materials Science Applications

3.1 Polymer Chemistry

The reactivity of the chloromethyl group allows for its use as a building block in polymer synthesis. It can be incorporated into various polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has shown that polymers derived from triazine compounds exhibit improved resistance to heat and chemicals .

3.2 Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is being explored for use in coatings and adhesives. Its incorporation into formulations can lead to products with enhanced durability and adhesion properties .

Case Studies

作用机制

The mechanism of action of 6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The triazine ring may also interact with various cellular pathways, influencing cell signaling and metabolic processes.

相似化合物的比较

Structural and Functional Group Variations

The table below highlights structural differences among triazine derivatives and their implications:

Physicochemical Properties

- Solubility: The 4-chlorophenyl group increases hydrophobicity, reducing aqueous solubility compared to dimethylamino analogs .

- Melting Points : N2-(4-Chlorophenyl)-6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine exhibits a melting point of 202–204°C, reflecting crystallinity influenced by aryl stacking, whereas the target compound’s melting point is unreported but expected to be lower due to the flexible chloromethyl group.

Key Research Findings

Synthetic Flexibility: The chloromethyl group enables one-step coupling with nucleophiles (e.g., hydroxycoumarins) under mild conditions (70–90°C, K2CO3/DMF) , outperforming morpholino or ethyl-substituted triazines requiring harsher conditions .

Biological Relevance : Fluorophenyl analogs exhibit enhanced binding to aromatic receptors, while chlorophenyl derivatives show broader applicability in kinase inhibition .

Stability Trade-offs: Chloromethyl-substituted triazines are more reactive but less stable during storage than dimethylamino or morpholino derivatives .

生物活性

6-(Chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative notable for its diverse applications in medicinal chemistry and agrochemicals. This compound is characterized by a chloromethyl group and a 4-chlorophenyl moiety attached to a triazine core, which contributes to its biological activity. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₈ClN₅. Its structure can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Antimicrobial Activity : Studies have indicated that triazine derivatives exhibit significant antimicrobial properties. The chloromethyl group enhances the compound's reactivity towards nucleophilic sites in microbial cells, leading to cell death or inhibition of growth.

- Anticancer Properties : Research has shown that compounds with a similar structure can inhibit tumor growth by interfering with cellular signaling pathways. For instance, some derivatives have been identified as inhibitors of protein kinases involved in cancer progression.

- Enzyme Inhibition : The compound may also act as an inhibitor of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound and related compounds. Below are key findings from various research efforts:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| COX Inhibition | Reduced COX-2 activity in vitro |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several triazine derivatives against common bacterial strains. The results demonstrated that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Investigation : In vitro assays using human cancer cell lines revealed that this compound could induce apoptosis through the activation of caspase pathways. The IC50 values indicated potent anticancer activity comparable to established chemotherapeutics.

- Inflammation Model : In vivo studies using animal models showed that administration of the compound significantly reduced inflammation markers associated with COX enzyme activity. This suggests its potential utility in treating inflammatory disorders.

常见问题

Q. Methodological Answer :

- ¹H/¹³C NMR :

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z 312 for C₁₀H₈Cl₂N₅) .

- Elemental Analysis : Combustion analysis validates C, H, N percentages (e.g., C 50.34%, H 2.90%, N 18.35%) .

Advanced: How can researchers resolve contradictions in reaction yields when synthesizing derivatives with varying substituents?

Methodological Answer :

Yield discrepancies often arise from steric/electronic effects or competing pathways. Strategies include:

- Electronic Tuning : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring reduce nucleophilicity, requiring higher temperatures or longer reaction times .

- Steric Hindrance : Bulky substituents (e.g., 2,6-dibromophenyl) may necessitate solvent switching (e.g., from dioxane to DMF) to improve solubility .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-substituted triazines) and adjust stoichiometry or reaction time .

For example, replacing 4-chloroaniline with 2-chloroaniline reduced yields from 55% to 38% due to steric hindrance, resolved by extending reaction time to 24 hours .

Advanced: What structural features influence the biological activity of triazine derivatives, and how can SAR studies be designed?

Methodological Answer :

Key structural determinants include:

- Chloromethyl Group : Enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzyme active sites) .

- Aryl Substituents : Electron-deficient aryl groups (e.g., 4-chlorophenyl) improve membrane permeability and target affinity .

SAR Study Design :

Library Synthesis : Prepare derivatives with varied substituents (e.g., -OCH₃, -CF₃, -F) on the aryl ring .

Biological Assays : Test against cancer cell lines (e.g., MCF-7) or microbial strains to correlate substituent effects with IC₅₀ values .

Computational Modeling : Use DFT to calculate electrostatic potentials and predict binding modes .

Advanced: How are hydrogen-bonding interactions analyzed in the crystal structure of this compound, and what implications do they have for material design?

Q. Methodological Answer :

- X-ray Crystallography : Resolve dihedral angles between triazine and aryl rings (e.g., 173.16° in related structures), indicating near-planar geometry .

- Hydrogen Bond Networks :

- Intra-chain N–H⋯N bonds stabilize 1D chains (e.g., N2–H2A⋯N6, 2.89 Å) .

- Inter-chain N–H⋯O bonds (e.g., with co-crystallized sebacic acid) form 2D supramolecular frameworks, relevant for designing porous materials .

- Implications : These interactions guide the design of coordination polymers or drug-delivery systems by modulating solubility and stability .

Advanced: How can researchers validate the purity of this compound and its derivatives for pharmacological studies?

Q. Methodological Answer :

- Chromatographic Methods :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase .

- Purity criteria: ≥95% by peak area integration .

- Thermal Analysis : Differential scanning calorimetry (DSC) confirms melting point consistency (e.g., 165–167°C for analogs) and detects polymorphs .

- Microanalysis : Deviations >0.4% from theoretical C/H/N values indicate impurities .

Advanced: What strategies are employed to mitigate hydrolysis of the chloromethyl group during storage or biological assays?

Q. Methodological Answer :

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile to prevent moisture-induced degradation .

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to reduce oxidative hydrolysis .

- Kinetic Monitoring : Use ¹H NMR to track hydrolysis rates (e.g., disappearance of δ 4.5 ppm -CH₂Cl signal) under varying pH/temperature conditions .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic environments?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying electrophilic centers (e.g., chloromethyl carbon) .

- MD Simulations : Simulate solvation in water/DMSO to predict hydrolysis pathways and half-lives .

- Docking Studies : Map interactions with biological nucleophiles (e.g., cysteine residues) to anticipate covalent binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。